![molecular formula C13H12N4OS3 B5726064 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide](/img/structure/B5726064.png)
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide is a complex organic compound that features a thienopyrimidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the thienopyrimidine intermediate with a suitable thiol reagent.
Acetamide Formation: The final step involves the coupling of the thienopyrimidine-sulfanyl intermediate with a thiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienopyrimidine core or the thiazole ring, potentially altering the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine or thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or receptors involved in the survival and proliferation of pathogenic organisms. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with nucleic acid synthesis or protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)benzoic acid
- 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-(2-aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
Uniqueness
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide is unique due to its specific combination of a thienopyrimidine core with a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Propiedades
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS3/c1-7-8(2)21-13-11(7)12(15-5-16-13)19-4-9(18)17-10-3-14-6-20-10/h3,5-6H,4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNKQNOXSUADCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CN=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B5725991.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
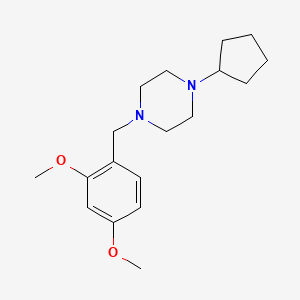
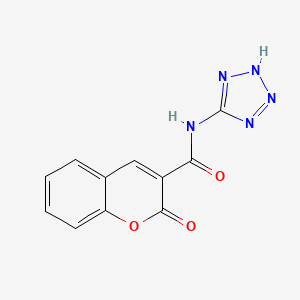
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
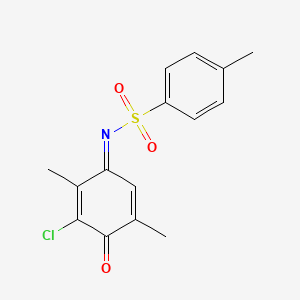

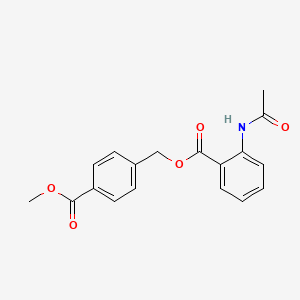
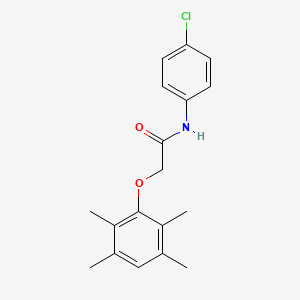
![3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B5726073.png)
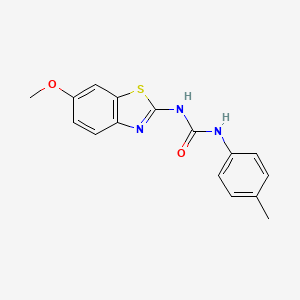
![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
